8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
8-chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3/c15-10-3-1-2-9-11(21-6-4-19-5-7-21)8-12(14(16,17)18)20-13(9)10/h1-3,8,19H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLMHFWBDILTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2C=CC=C3Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401203025 | |
| Record name | 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401203025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401567-90-6 | |
| Record name | 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401567-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401203025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline typically involves nucleophilic aromatic substitution (S_NAr) of a 4-chloro-8-chloro-2-(trifluoromethyl)quinoline derivative by piperazine. The key steps include:
- Preparation or procurement of 8-chloro-2-(trifluoromethyl)-4-chloroquinoline as the starting material.
- Reaction of this intermediate with piperazine to substitute the 4-chloro group with the piperazin-1-yl moiety.
- Purification of the product by extraction, precipitation, or recrystallization.
Detailed Preparation Method
2.1 Starting Material Synthesis
The quinoline core substituted with chloro and trifluoromethyl groups can be synthesized via classical quinoline synthesis methods (e.g., Skraup or Friedländer synthesis) followed by selective chlorination and trifluoromethylation. However, commercially available 8-chloro-2-(trifluoromethyl)-4-chloroquinoline is often used to streamline the process.
2.2 Nucleophilic Substitution with Piperazine
A representative procedure adapted from literature for similar 7-substituted quinolines (which is analogous to position 8 substitution in this context) is as follows:
- A mixture of 8-chloro-2-(trifluoromethyl)-4-chloroquinoline (1 equiv), piperazine (3 equiv), and triethylamine (1 equiv) is heated gradually to 80 °C over 1 hour.
- The temperature is then raised to 130–140 °C and maintained for 6 hours under stirring to ensure complete substitution.
- After cooling, the reaction mixture is extracted with dichloromethane and washed sequentially with aqueous sodium bicarbonate, water, and brine.
- The organic phase is dried over anhydrous sodium sulfate, and solvent removal under reduced pressure yields the crude product.
- Purification is achieved by precipitation using a solvent mixture such as hexane and chloroform or by recrystallization from hexane/dichloromethane mixtures.
This method yields the this compound with high purity and yield, as the piperazine selectively displaces the 4-chloro substituent without affecting the 8-chloro or trifluoromethyl groups.
Process Optimization and Green Chemistry Considerations
A patent describing a "green" synthesis process for related chloro-piperazinyl quinolines highlights improvements such as:
- Use of isopropanol as solvent instead of more toxic solvents.
- Avoidance of excessive piperazine equivalents (reducing from 10 to 3 equivalents).
- Simplified extraction and purification steps to reduce solvent use.
- Control of reaction conditions to favor formation of a desired polymorph with improved purity.
These optimizations enhance the environmental profile and scalability of the synthesis.
Reaction Conditions and Yield Data
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting materials | 8-chloro-2-(trifluoromethyl)-4-chloroquinoline, piperazine, triethylamine | Molar ratio approx. 1:3:1 |
| Solvent | Dichloromethane for extraction; reaction may be solvent-free or in isopropanol | Green solvents preferred |
| Temperature | 80 °C (initial heating), then 130–140 °C (reaction) | Ensures complete substitution |
| Reaction time | 6 hours at elevated temperature | Sufficient for high conversion |
| Work-up | Washing with NaHCO3, water, brine; drying over Na2SO4 | Removes impurities |
| Purification | Precipitation (hexane/chloroform) or recrystallization | Achieves purity >98% |
| Yield | 82–86% (reported for analogous 7-chloro derivatives) | Expected similar for 8-chloro analogs |
Research Findings and Notes
- The substitution reaction proceeds via nucleophilic aromatic substitution, favored by electron-withdrawing trifluoromethyl and chloro substituents activating the quinoline ring.
- Triethylamine acts as a base to neutralize HCl generated during substitution.
- Piperazine is used in excess to drive the reaction to completion.
- Purity and polymorphic form can be controlled by solvent choice and crystallization conditions.
- The method is adaptable to scale-up and has been applied in pharmaceutical intermediate synthesis, including for antimalarial agents structurally related to piperaquine.
Summary Table of Preparation Methods
| Step | Description | Key Parameters | Outcome |
|---|---|---|---|
| Starting Material Synthesis | Preparation or purchase of 8-chloro-2-(trifluoromethyl)-4-chloroquinoline | Standard quinoline synthesis methods | Precursor for substitution |
| Nucleophilic Substitution | Heating with piperazine and triethylamine | 80 °C → 130-140 °C, 6 h, solvent optional | Selective substitution at 4-position |
| Work-up | Extraction with dichloromethane, washing, drying | NaHCO3, water, brine washes | Removal of impurities |
| Purification | Precipitation or recrystallization | Hexane/chloroform or hexane/dichloromethane | High purity product (>98%) |
| Yield | 82–86% (analogous compounds) | Optimized reaction conditions | High yield and purity |
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs for treating diseases like cancer and malaria.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Chloro-8-(trifluoromethyl)quinoline (CAS: 23779-97-7)
- Molecular Formula : C₁₀H₅ClF₃N
- Molecular Weight : 231.6 g/mol
- Substituents :
- Chlorine at 4-position ,
- Trifluoromethyl (-CF₃) at 8-position .
- Comparison: Positional isomer of the target compound. This may affect binding to hydrophobic pockets in biological targets .
5-Chloro-8-methyl-4-(piperazin-1-yl)quinoline hydrochloride (CAS: 1333256-63-5)
- Molecular Formula : C₁₄H₁₅ClN₃ (free base)
- Molecular Weight : 260.74 g/mol (free base)
- Substituents :
- Chlorine at 5-position ,
- Methyl (-CH₃) at 8-position ,
- Piperazine at 4-position .
- Comparison :
Core Structural Modifications
8-Chloro-2-methyl-4-(4-methylpiperazin-1-yl)-2H-pyrrolo[3,4-c]quinoline (Compound 18b, )
- Molecular Formula : C₁₇H₁₈ClN₄
- Molecular Weight : 313.8 g/mol
- Substituents: Pyrrolo ring fused to quinoline, 4-Methylpiperazine at 4-position, Methyl at 2-position.
- The 4-methylpiperazine substituent reduces basicity compared to unsubstituted piperazine, altering solubility and bioavailability .
Fluorinated Analogs in Crop Protection ()
4-[Chloro(fluoro)methyl]-6-fluoro-2-(trifluoromethyl)quinoline
- Molecular Formula: Not explicitly provided (estimated C₁₂H₆ClF₅N).
- Key Features :
- Multiple fluorine atoms (6-F, -CF₃, -CHFCl).
- Comparison :
Physicochemical Properties
*logP: Octanol-water partition coefficient.
Biological Activity
8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline (CAS No. 401567-90-6) is a heterocyclic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. The trifluoromethyl group in its structure enhances its biological activity and stability compared to other quinoline derivatives.
The molecular formula of this compound is C14H13ClF3N3, with a molecular weight of 315.72 g/mol. The presence of the piperazine moiety contributes to its pharmacological profile, allowing for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with several key enzymes and proteins:
- Enoyl-ACP Reductase Inhibition : It inhibits enoyl-acyl carrier protein (ACP) reductase, an enzyme crucial for fatty acid synthesis in bacteria, leading to disrupted membrane integrity and cell death.
- DNA Gyrase and Topoisomerase IV : The compound also binds to DNA gyrase and topoisomerase IV, inhibiting their activities which are vital for bacterial DNA replication.
These mechanisms suggest that this compound may exhibit antibacterial properties alongside potential antitumor effects.
Antibacterial Properties
Research indicates that this compound demonstrates significant antibacterial activity against various pathogens. For instance, studies have shown it to be effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µM |
| Escherichia coli | 75 µM |
| Streptococcus agalactiae | 100 µM |
Anticancer Activity
The compound's anticancer properties are under investigation, with preliminary findings suggesting efficacy against various cancer cell lines. It has been shown to induce apoptosis in neuroblastoma cells and modulate cell cycle progression in glioma cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, revealing promising results comparable to first-line antitubercular drugs .
- Cancer Research : In vitro studies demonstrated that derivatives of this compound exhibited potent cytotoxicity in liver cancer models, indicating its potential as a therapeutic agent in oncology .
Q & A
Q. What are the common synthetic routes for 8-chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of trifluoromethylated intermediates followed by nucleophilic substitution at the 4-position of the quinoline core. Key steps include:
- Vilsmeier-Haack formylation to introduce the trifluoromethyl group (e.g., using POCl₃/DMF systems) .
- Piperazine substitution : Reacting 8-chloro-4-hydroxyquinoline derivatives with piperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 100–120°C for 12–24 hours .
Optimization strategies:- Monitor reaction progress via TLC or HPLC to minimize side products like N-oxide formation.
- Use anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Essential techniques include:
- ¹H/¹³C NMR : Confirm piperazine integration (4 protons as a singlet at δ 2.8–3.2 ppm) and trifluoromethyl splitting patterns (quartet in ¹⁹F NMR at δ -60 to -65 ppm) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 2- vs. 4-substitution) using SHELX programs for structure refinement .
Contradictions: If NMR signals overlap (e.g., aromatic protons), use 2D COSY or NOESY experiments. For crystallographic discrepancies, cross-validate with DFT calculations .
Q. How is the compound’s purity assessed, and what thresholds are acceptable for biological assays?
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; purity ≥95% is standard for in vitro studies .
- Elemental analysis : Deviation ≤0.4% for C, H, N confirms stoichiometric integrity .
- LC-MS : Detect trace impurities (e.g., dechlorinated byproducts) with m/z thresholds <0.1% .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Use AutoDock Vina to predict binding affinity to targets like Plasmodium falciparum enzymes (e.g., dihydroorotate dehydrogenase). Focus on the piperazine moiety’s electrostatic interactions with active-site residues .
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with antimalarial IC₅₀ values. A Hammett σₚ value >0.5 for the 2-CF₃ group enhances lipophilicity and membrane penetration .
Q. What experimental strategies resolve conflicting data in structure-activity relationship (SAR) studies?
- Bioisosteric replacement : Test 4-piperidinyl vs. 4-piperazinyl analogs to isolate electronic vs. steric effects .
- Metabolic profiling : Incubate compounds with liver microsomes to determine if conflicting cytotoxicity data arise from metabolite toxicity (e.g., oxidative dechlorination) .
- Crystallographic validation : Compare ligand-bound protein structures (e.g., via cryo-EM) to confirm binding modes predicted by docking .
Q. How are regioselectivity challenges addressed during functionalization of the quinoline core?
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at -78°C to selectively deprotonate the 3-position for halogenation .
- Microwave-assisted synthesis : Enhance yields in trifluoromethylation reactions (e.g., 2-CF₃ introduction via Ullmann coupling) while minimizing thermal decomposition .
Q. What methodologies are used to assess the compound’s pharmacokinetic properties in preclinical models?
- Plasma stability assays : Incubate with rat plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS; t₁/₂ >2 hours is desirable .
- Caco-2 permeability : Measure apparent permeability (Papp) >1 × 10⁻⁶ cm/s to predict oral bioavailability .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
